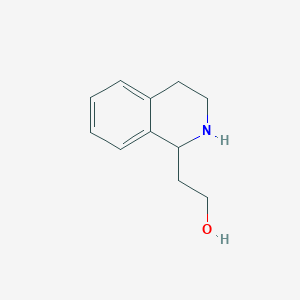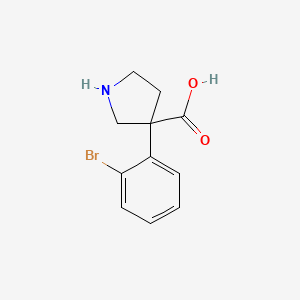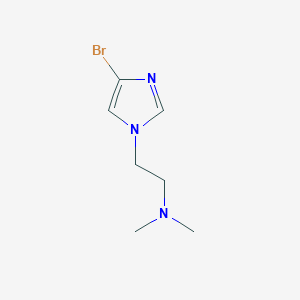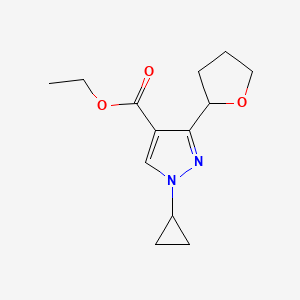![molecular formula C11H11F3O2 B13241059 [2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B13241059.png)
[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol is a chemical compound that belongs to the class of benzopyrans This compound is characterized by the presence of a trifluoromethyl group attached to the benzopyran ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
[2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
Compared to these similar compounds, [2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol has a unique benzopyran structure that imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)10-8(6-15)5-7-3-1-2-4-9(7)16-10/h1-4,8,10,15H,5-6H2 |
Clé InChI |
ANZAULJOYFYKLZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13241013.png)
![3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13241016.png)

![{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241035.png)
amine](/img/structure/B13241042.png)
![3-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B13241049.png)
